molecular formula C12H12N2O B2725922 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone CAS No. 321385-53-9

1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone

Cat. No.: B2725922
CAS No.: 321385-53-9
M. Wt: 200.241
InChI Key: RSQDOJRZIJKRQI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone is an organic compound that features a pyrazole ring attached to a phenyl group with a methyl substituent

Preparation Methods

The synthesis of 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target being studied .

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDOJRZIJKRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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